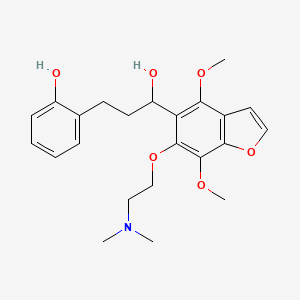
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes two methyl groups and a phenyl group attached to the tetrazole ring. Tetrazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole typically involves the [2+3] cycloaddition reaction between a nitrile and an azide. This method is favored due to its straightforward and flexible nature. The reaction conditions often include the use of sodium azide as the inorganic azide source, combined with an ammonium halide additive in dipolar aprotic solvents . The reaction is usually carried out under mild conditions, ensuring high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining high product quality. The use of automated systems and advanced monitoring techniques ensures consistent reaction conditions and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups .
Applications De Recherche Scientifique
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and altering biological processes. The presence of multiple nitrogen atoms in the tetrazole ring allows for strong interactions with metal ions and other biomolecules, facilitating its role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethyl-4-phenyl-1H-tetrazole: Similar structure but lacks the dihydro component.
1,5-Dimethyl-4-phenyl-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring.
1,5-Dimethyl-4-phenyl-1H-pyrazole: Features a pyrazole ring, differing in nitrogen atom arrangement.
Uniqueness
1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-tetrazole is unique due to its specific arrangement of methyl and phenyl groups on the tetrazole ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
41217-46-3 |
|---|---|
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
1,5-dimethyl-4-phenyl-5H-tetrazole |
InChI |
InChI=1S/C9H12N4/c1-8-12(2)10-11-13(8)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
NPCCYLGCSLFGJI-UHFFFAOYSA-N |
SMILES canonique |
CC1N(N=NN1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



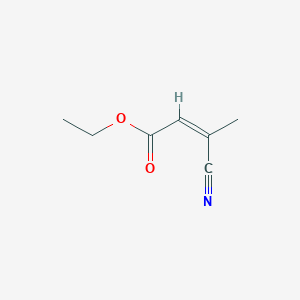


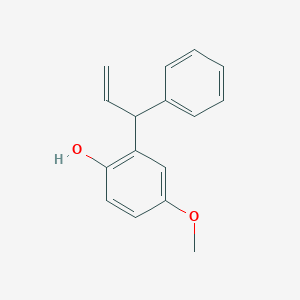
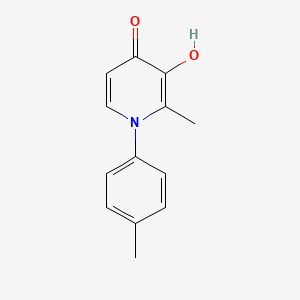
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
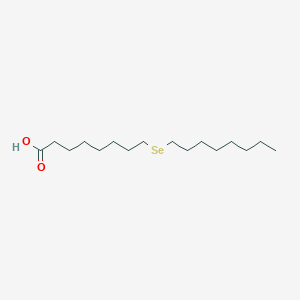
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
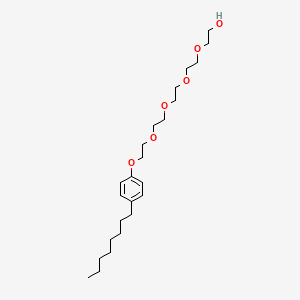
![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
![4-Oxo-6-[(5-phenoxypentyl)oxy]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14671031.png)
![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
